molecular formula C14H14F2N2O3 B2369238 Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 2241139-66-0

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B2369238
CAS No.: 2241139-66-0
M. Wt: 296.274
InChI Key: ZGKJEZCNKRPHGL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound with the molecular formula C14H14F2N2O3 It is characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the formation of the oxadiazole ring followed by esterification. One common method includes the reaction of 4-carboxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with difluoromethylating agents under specific conditions to form the oxadiazole ring. Finally, the esterification with tert-butyl alcohol is carried out using acid catalysts to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various alcohols or amines .

Scientific Research Applications

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring and difluoromethyl group can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
  • Tert-butyl 4-[5-(methyl)-1,3,4-oxadiazol-2-yl]benzoate

Uniqueness

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c1-14(2,3)21-13(19)9-6-4-8(5-7-9)11-17-18-12(20-11)10(15)16/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKJEZCNKRPHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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